Retained Antiviral Potency Against ALLINI-Resistant HIV-1 A128T Mutant: 8-Bromo vs. 6-Bromo Analog
In a direct head-to-head comparison of quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the 8-bromo substituted analog retained full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus. In contrast, the 6-bromo analog exhibited a significant loss of potency under identical assay conditions [1]. This demonstrates that the 8-bromo substitution confers a distinct resistance profile, making it a preferred scaffold for developing next-generation ALLINIs that can overcome A128T-mediated resistance.
| Evidence Dimension | Antiviral potency against ALLINI-resistant HIV-1 IN A128T mutant virus |
|---|---|
| Target Compound Data | Retained full effectiveness (no significant loss of potency) |
| Comparator Or Baseline | 6-bromo analog: Significant loss of potency |
| Quantified Difference | Target compound maintains full efficacy; comparator loses potency |
| Conditions | Antiviral assay using HIV-1 IN A128T mutant viral construct; dose-response effect on late phase of replication measured by infectivity in TZM-bl reporter cells |
Why This Matters
This direct comparative data provides a clear scientific rationale for selecting the 8-bromo-7-carboxylate scaffold over the 6-bromo analog when developing ALLINIs intended to combat drug-resistant HIV-1 strains.
- [1] Sun, J., & Kessl, J. J. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. View Source
